4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloropyrimidine moiety linked to a piperidine ring via an ether bond, and a phenylethyl group attached to the piperidine nitrogen. This structural configuration imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.
Etherification: The chloropyrimidine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires the use of a base and a suitable solvent.
Amidation: The final step involves the reaction of the ether-linked intermediate with a phenylethylamine derivative to form the carboxamide group. This step may require the use of coupling reagents and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and process intensification techniques to enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic diseases such as type 2 diabetes.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to act as an agonist of G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, the compound promotes glucose-dependent insulin release and incretin hormone secretion, thereby aiding in glycemic control.
Comparison with Similar Compounds
Similar Compounds
Other GPR119 Agonists: Various other small molecules have been developed as GPR119 agonists, each with unique structural features and pharmacological profiles.
Uniqueness
This compound stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to effectively stimulate GPR119 and promote insulin release makes it a promising candidate for further research and development in the field of metabolic diseases.
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGBFSQIOEDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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